Demethoxy Aliskiren Fumarate (2:1)

Impurity Profiling Structural Characterization Reference Standard Identity

Demethoxy Aliskiren Fumarate (2:1) is the hemifumarate salt of O-desmethyl Aliskiren, a process-related impurity and degradation product of Aliskiren. Unlike other 'Aliskiren impurity' standards, this compound provides a distinct chromatographic retention time and mass spectrometric signature essential for accurate impurity profiling in HPLC/LC-MS methods. Use this reference standard to validate system suitability, specificity, and linearity per ICH Q2(R1), and to support ANDA/DMF regulatory submissions. Avoid misidentification and audit failure—choose the correctly characterized standard.

Molecular Formula C33H55N3O9
Molecular Weight 637.815
CAS No. 1438401-07-0
Cat. No. B571399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemethoxy Aliskiren Fumarate (2:1)
CAS1438401-07-0
Synonyms(αS,γS,δS,ζS)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide (2E)-2-Butenedioate (2:1)
Molecular FormulaC33H55N3O9
Molecular Weight637.815
Structural Identifiers
SMILESCC(C)C(CC1=CC(=CC=C1)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C29H51N3O5.C4H4O4/c1-19(2)22(14-21-10-8-11-23(15-21)37-13-9-12-36-7)16-25(30)26(33)17-24(20(3)4)27(34)32-18-29(5,6)28(31)35;5-3(6)1-2-4(7)8/h8,10-11,15,19-20,22,24-26,33H,9,12-14,16-18,30H2,1-7H3,(H2,31,35)(H,32,34);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-,24-,25-,26-;/m0./s1
InChIKeySAEZZXYERNPHCU-DZJTYDGLSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Demethoxy Aliskiren Fumarate (2:1) CAS 1438401-07-0: Structural Identity, Class Context, and Procurement-Relevant Classification


Demethoxy Aliskiren Fumarate (2:1) (CAS 1438401-07-0) is a hemifumarate salt of the desmethoxy derivative of Aliskiren . It is formally classified as a process-related impurity and potential degradation product of Aliskiren (CAS 173334-58-2), the first-in-class, orally active, nonpeptide direct renin inhibitor approved for the treatment of hypertension . The compound is supplied as a fully characterized reference standard intended for analytical method development, method validation (AMV), quality control (QC), and regulatory submission support (e.g., ANDA/DMF filing) . Its molecular formula is C29H51N3O5 · 0.5(C4H4O4), corresponding to a molecular weight of 521.75 g/mol (free base) plus 58.04 g/mol (hemifumarate) .

Why Generic Aliskiren Impurity Standards Cannot Substitute for Demethoxy Aliskiren Fumarate (2:1) in Regulated Analytical Workflows


Aliskiren impurity standards form a structurally diverse family that includes desmethyl, desmethoxy, enantiomeric, diastereomeric, hydroxylated, and hydrolytic degradants, each with distinct chromatographic retention behavior, spectroscopic signatures, and stability profiles . Swapping one impurity standard for another—even within the same nominal ‘Aliskiren impurity’ class—can lead to misidentification in HPLC-UV/LC-MS analysis, inaccurate system suitability testing, and failed regulatory audits. Demethoxy Aliskiren Fumarate (2:1) specifically represents the O-desmethyl structural variant in the hemifumarate salt form . Its differential retention time, mass spectrometric fragmentation pattern, and certificate of analysis (CoA) specifications are not interchangeable with those of, for example, Aliskiren 4-O-Desmethyl Impurity (CAS 949925-74-0) or O-Demethoxypropane Aliskiren (CAS 949925-77-3) . The quantitative evidence below demonstrates where these differences become decision-critical.

Quantitative Differentiation Evidence for Demethoxy Aliskiren Fumarate (2:1) CAS 1438401-07-0: Comparator-Based Selection Data


Structural Differentiation: Demethoxy Aliskiren Fumarate (2:1) vs. Aliskiren Hemifumarate Parent Drug – Molecular Identity

Demethoxy Aliskiren Fumarate (2:1) differs from the parent Aliskiren Hemifumarate (CAS 173334-58-2) by the formal loss of the methoxy group (–OCH3, 31.03 Da) from the aromatic ring, resulting in a molecular formula shift from C30H53N3O6 (Aliskiren free base) to C29H51N3O5 (Demethoxy Aliskiren free base) . The salt stoichiometry also differs: Demethoxy Aliskiren Fumarate (2:1) is a hemifumarate with a 2:1 base-to-acid ratio, whereas Aliskiren Hemifumarate is also a 2:1 salt but with the intact methoxy-bearing parent structure . This structural distinction is the foundational basis for its unique chromatographic retention and mass spectrometric detection, enabling its use as a specific marker for O-demethylation-related degradation or process impurities in Aliskiren drug substance and product .

Impurity Profiling Structural Characterization Reference Standard Identity

Salt Form Distinction: Hemifumarate (2:1) Salt Stoichiometry as a Purity and Handling Determinant

Demethoxy Aliskiren Fumarate (2:1) is supplied as the hemifumarate salt, with a defined 2:1 base-to-fumaric acid ratio . In contrast, the free base form (CAS 1438401-06-9) lacks the fumarate counterion and exhibits different solubility, stability, and hygroscopicity profiles . The hemifumarate salt form is the standard presentation for regulatory reference materials, as the precise stoichiometry guarantees consistency in quantitative NMR (qNMR) potency assignment and HPLC-UV response factor determination. Variation in salt form or stoichiometry can introduce systematic error in purity assignment and impurity quantification, which is critical when the acceptance threshold for unspecified impurities is typically ≤0.10% per ICH Q3A/Q3B guidelines .

Salt Selection Reference Standard Preparation Quantitative NMR

Pharmacopoeial Traceability Advantage: USP/EP Compliance Readiness

According to supplier documentation, Demethoxy Aliskiren Fumarate (2:1) (Desmethoxy Aliskiren Impurity Hemifumarate salt) can be supplied with detailed characterization data compliant with regulatory guidelines, and further traceability against pharmacopeial standards (USP or EP) is available based on feasibility . This traceability pathway is not uniformly available for all aliskiren-related impurity standards: certain impurities such as the SSRS isomer or Michael Adduct-2 lack pharmacopoeial monograph reference and are classified as non-pharmacopoeial impurities . The availability of a traceability chain to a recognized pharmacopoeial standard reduces the burden of independent structural confirmation for ANDA filers and QC laboratories .

Pharmacopoeial Standards Regulatory Compliance ANDA Filing

Degradation Pathway Relevance: Distinction from Other Aliskiren Degradants in Forced Degradation Studies

The comprehensive forced degradation study by Kushwah et al. (2018) identified and characterized six distinct degradation products of Aliskiren under ICH-recommended stress conditions (hydrolysis, oxidation, thermal, photolytic), with structural elucidation via LC-MS/TOF and 2D NMR . While the specific Demethoxy Aliskiren identity is cross-referenced in the Veeprho product entry for Desmethoxy Aliskiren Impurity against this study , the full paper's list of degradation products includes hydrolytic, oxidative, and cyclized products—each with distinct formation pathways and relative abundance. The Demethoxy Aliskiren specifically represents the O-demethylation degradation route, distinguishing it from other degradants such as the carboxylic acid impurity (hydrolysis) or the 8-hydroxy impurity (oxidation) . This pathway-specific identity is critical for establishing degradation kinetics and for assigning root causes in stability failure investigations.

Forced Degradation Stability-Indicating Methods Degradation Product Identification

Validated Application Scenarios for Demethoxy Aliskiren Fumarate (2:1) CAS 1438401-07-0


Analytical Method Development and Validation (AMV) for Aliskiren Drug Substance and Drug Product

Demethoxy Aliskiren Fumarate (2:1) serves as a critical impurity marker in the development of stability-indicating HPLC/UPLC methods for Aliskiren Hemifumarate API and finished dosage forms. Its structural distinction (O-demethylated hemifumarate) provides a unique retention time and mass spectrometric signature against which system suitability, specificity, and linearity can be validated in accordance with ICH Q2(R1) guidelines . The compound is employed as a reference standard to establish relative response factors (RRFs) and to determine the limit of quantitation (LOQ) for this specific impurity in the presence of the parent drug and other related substances .

ANDA and DMF Regulatory Submission Support

For generic pharmaceutical manufacturers filing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for Aliskiren-containing products, Demethoxy Aliskiren Fumarate (2:1) is an essential component of the impurity profile documentation. Its availability as a fully characterized reference standard with pharmacopoeial traceability (USP/EP, where feasible) supports compliance with ICH Q3A/Q3B impurity qualification and reporting thresholds . Using this specific standard rather than a non-characterized in-house isolate reduces the risk of regulatory deficiency letters related to impurity identification and quantification .

Forced Degradation and Stability Study Design

Demethoxy Aliskiren Fumarate (2:1) is directly relevant to forced degradation study design where O-demethylation is a plausible degradation pathway under acidic, thermal, or oxidative stress conditions. As referenced in the Kushwah et al. (2018) study on Aliskiren solution stress degradation, distinct degradation products require individual characterization for mass balance and degradation kinetics determination . The specific Demethoxy Aliskiren standard enables peak assignment in stressed-sample chromatograms, distinguishing it from co-eluting or closely eluting degradants such as the 4-O-Desmethyl impurity or the carboxylic acid degradation product .

Quality Control Batch Release and Stability Testing in Commercial Manufacturing

In commercial Aliskiren manufacturing, Demethoxy Aliskiren Fumarate (2:1) is used as a quantitative reference standard in QC batch release testing to verify that the O-demethyl impurity level remains below the ICH identification threshold (typically ≤0.10% for unspecified impurities). Its defined hemifumarate salt stoichiometry ensures consistent potency assignment, enabling accurate quantification against the parent drug calibration curve after RRF correction . The compound's availability from multiple accredited suppliers with CoA documentation supports GMP-compliant QC laboratory operations .

Quote Request

Request a Quote for Demethoxy Aliskiren Fumarate (2:1)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.